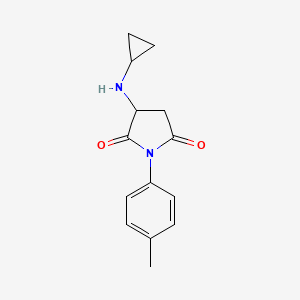

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a cyclic organic compound belonging to the pyrrolidine family. It is a versatile compound that has been used in various research applications, such as drug design and synthesis, as well as for the development of new drugs. It has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

One-Pot Synthesis of Amino Acids : A study by Cal et al. (2012) demonstrated an efficient one-pot synthesis method using derivatives of pyrrolidine diones, including 3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione, to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities (Cal et al., 2012).

Crystal and Molecular Structure Analysis : The compound's derivatives have been used in crystallographic studies to understand molecular structures. For instance, Ratajczak-Sitarz et al. (1990) investigated the crystal structure of a derivative, providing insights into the conformation and intramolecular interactions of such molecules (Ratajczak-Sitarz et al., 1990).

Chemical Synthesis and Reactions

Synthesis of Tetramic Acids : Pyrrolidine diones, including the specified compound, have been utilized in the synthesis of 3-acyltetramic acids, revealing valuable information about the acylation process and the efficiency of different Lewis acids in these reactions (Jones et al., 1990).

Multi-Component Synthesis : The compound has been used in multi-component synthesis processes. A study by Adib et al. (2010) detailed the synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones using a mixture of N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's acid (Adib et al., 2010).

Organic and Medicinal Chemistry

Conversion to Maleimide : The compound's derivatives play a role in organic synthesis, particularly in the transformation to maleimides. A study by Yan et al. (2018) explored this conversion using density functional theory (DFT), enhancing the understanding of pyrrolidine diones in organic synthesis (Yan et al., 2018).

Herbicidal Activities : In agricultural chemistry, derivatives of this compound have shown potential as herbicides. Zhu et al. (2013) synthesized novel derivatives with cyclopropane moieties and found them to exhibit herbicidal activities (Zhu et al., 2013).

Eigenschaften

IUPAC Name |

3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-2-6-11(7-3-9)16-13(17)8-12(14(16)18)15-10-4-5-10/h2-3,6-7,10,12,15H,4-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVQUCRQHQMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387869 |

Source

|

| Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

CAS RN |

1008220-64-1 |

Source

|

| Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)